1-Cyclopropyl-1,3-butanedione

Description

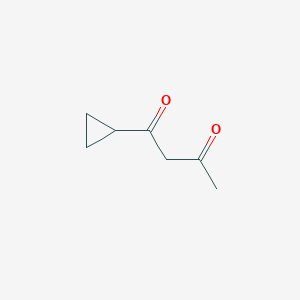

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)4-7(9)6-2-3-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCGMDWRXACELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452004 | |

| Record name | 1-Cyclopropyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-10-4 | |

| Record name | 1-Cyclopropyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylbutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopropyl-1,3-butanedione chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Cyclopropyl-1,3-butanedione

Abstract

This compound is a versatile β-dicarbonyl compound that serves as a valuable intermediate in organic synthesis. The presence of a strained cyclopropyl ring adjacent to a ketone functionality, combined with the inherent reactivity of the 1,3-dicarbonyl moiety, imparts unique chemical properties and synthetic potential. This guide provides a comprehensive analysis of its physicochemical characteristics, a detailed protocol for its synthesis via Claisen condensation, an exploration of its critical keto-enol tautomerism, and a review of its spectroscopic signature and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in synthetic applications.

Core Physicochemical Properties

This compound, with the CAS number 21573-10-4, is typically a colorless to light yellow liquid with a distinct aroma.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molar Mass | 126.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil/liquid | [1] |

| Boiling Point | 68-70 °C at 12 Torr; 187-199 °C at 760 mmHg | [1][3][4] |

| Density | ~1.10 g/cm³ (predicted) | [1][4] |

| Flash Point | 70.1 °C | [1][4] |

| Refractive Index | ~1.476 | [1] |

| pKa | 9.63 ± 0.20 (predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

Synthesis via Claisen Condensation

The most direct and widely employed synthesis of this compound is the Claisen condensation.[5][6] This carbon-carbon bond-forming reaction occurs between an ester and an enolizable ketone in the presence of a strong base. In this specific case, cyclopropyl methyl ketone serves as the ketone component and ethyl acetate acts as both the reactant and the solvent.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of cyclopropyl methyl ketone by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the β-diketone product. The final deprotonation of the product by ethoxide is crucial as it forms a highly stabilized enolate, driving the equilibrium of the reaction forward. An acidic workup is required to neutralize the enolate and isolate the final product.

Caption: Keto-enol tautomeric equilibrium in this compound.

The position of this equilibrium is solvent-dependent. In non-polar solvents like CDCl₃, the enol form is predominant due to the favorability of the intramolecular hydrogen bond. In more polar, protic solvents like methanol-d₄, the keto tautomer is favored as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal stabilization of the enol. [7]

Spectroscopic Characterization

Spectroscopic analysis provides definitive evidence for the structure and the tautomeric equilibrium.

-

¹H NMR Spectroscopy: In a non-polar solvent, the spectrum is dominated by the enol form. Key signals include:

-

A broad signal far downfield (>15 ppm) for the intramolecularly hydrogen-bonded enolic proton.

-

A singlet around 5.5-6.0 ppm for the vinyl proton.

-

A singlet around 2.1 ppm for the methyl protons.

-

A complex multiplet in the upfield region (0.5-1.2 ppm) for the cyclopropyl protons. The minor keto form would show a singlet around 3.7 ppm for the active methylene (CH₂) protons flanked by the two carbonyls. The ratio of the tautomers can be calculated by comparing the integrals of the vinyl proton (enol) and the active methylene protons (keto).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators of the tautomeric mixture:

-

Enol Form: A very broad O-H stretching band from 2500-3200 cm⁻¹, a conjugated C=O stretching vibration around 1600-1640 cm⁻¹, and a C=C stretching band around 1580 cm⁻¹.

-

Keto Form: Two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹. [8]

-

-

Mass Spectrometry: Under electron ionization (EI), the mass spectrum would show a molecular ion (M⁺) peak at m/z = 126. Key fragmentation pathways would likely involve the loss of a methyl radical (CH₃•, m/z = 111), an acetyl group (CH₃CO•, m/z = 83), or the cyclopropyl group (C₃H₅•, m/z = 85).

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly useful synthetic building block. [1]

-

Enolate Chemistry: The acidic methylene protons (in the keto form) are easily removed by a base to form a stable, nucleophilic enolate. This enolate can participate in a wide range of C-C bond-forming reactions, including alkylations and acylations.

-

Heterocycle Synthesis: β-Diketones are classic precursors for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. These motifs are common in pharmaceuticals and agrochemicals.

-

Cyclopropyl Ring Reactivity: While the cyclopropyl ketone moiety is generally stable, the strained ring can undergo rearrangement or ring-opening under specific thermal, photochemical, or acidic conditions. [9]This provides an avenue for accessing more complex molecular scaffolds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Classification:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [1]* Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place (recommended storage at 2-8°C). [1]

Conclusion

This compound is a synthetically valuable molecule whose chemical behavior is dominated by the interplay between its β-dicarbonyl functionality and its cyclopropyl substituent. Its straightforward synthesis via Claisen condensation and the predictable nature of its keto-enol tautomerism make it a reliable building block. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements enables chemists to effectively utilize this compound for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

References

-

This compound - ChemBK. (n.d.). Retrieved January 8, 2026, from [Link]

-

1-Cyclopropyl-butane-1,3-dione | C7H10O2. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

-

This compound (21573-10-4). (n.d.). Chemchart. Retrieved January 8, 2026, from [Link]

-

First‐generation route to cyclopropyl ketone 13. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). Encyclopedia.pub. Retrieved January 8, 2026, from [Link]

-

Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]

-

Keto-Enol Tautomerism. (2024). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top) and in CDCl3 (bottom). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

Thermal Rearrangement of Cyclopropyl Ketones to Homoallylic Ketones. (1971). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]

-

¹H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031320). (n.d.). Human Metabolome Database. Retrieved January 8, 2026, from [Link]

-

What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? (2018). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]

- Method for preparing cyclopropyl methyl ketone by one-step method. (2021). Google Patents.

-

Ethanone, 1-cyclopropyl-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

Relative rates for Claisen condensation. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Analysis of 1,3-butadiene and other selected gas-phase components in cigarette mainstream and sidestream smoke by gas chromatography-mass selective detection. (1990). Carcinogenesis. Retrieved January 8, 2026, from [Link]

-

Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. Retrieved January 8, 2026, from [Link]

-

Claisen condensation. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

-

Keto-enol tautomerism of cyclopropane-1,2-dione (6). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 8, 2026, from [Link]

-

Cyclopropyl methyl ketone | C5H8O. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

This compound, CAS No. 21573-10-4. (n.d.). iChemical. Retrieved January 8, 2026, from [Link]

-

1,3-Butanedione, 1-phenyl-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

Sample IR spectra. (n.d.). University of Calgary. Retrieved January 8, 2026, from [Link]

-

1,2,4-Cyclopentanetrione, 3,3-bis(3-methyl-2-butenyl). (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

2,3-Butanediol. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (21573-10-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. ichemical.com [ichemical.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical Properties of 1-Cyclopropyl-1,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Cyclopropyl-1,3-butanedione, a versatile building block in organic synthesis, holds significant potential in the development of novel pharmaceuticals and functional materials. Its unique structural motif, combining a reactive β-dicarbonyl system with a strained cyclopropyl ring, imparts distinct chemical and physical properties that are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and established analytical protocols. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to provide a solid foundation for its application in drug discovery and materials science.

Chemical Identity and Structure

This compound is a β-diketone characterized by a cyclopropyl group attached to one of the carbonyl carbons. Its structure and fundamental identifiers are crucial for its unambiguous identification and use in research and development.

Systematic Name: 1-cyclopropylbutane-1,3-dione[1] CAS Number: 21573-10-4[2] Molecular Formula: C₇H₁₀O₂[2] Molecular Weight: 126.15 g/mol [1][2]

The presence of the β-dicarbonyl moiety allows for keto-enol tautomerism, a phenomenon that significantly influences its reactivity and physical properties. The equilibrium between the keto and enol forms is dependent on factors such as the solvent and temperature.

Caption: Workflow for boiling point determination.

Determination of Density

Density is a fundamental physical property that is useful for substance identification and for calculations involving mass and volume.

Principle: Density is defined as the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Analytical balance

-

Water bath for temperature control

Procedure (using a pycnometer for high accuracy):

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and record the mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and record the mass.

-

Calculate the volume of the pycnometer using the mass and known density of water at that temperature.

-

Calculate the density of this compound using its mass and the determined volume of the pycnometer.

Determination of Solubility

Understanding the solubility of a compound is critical for its application in various solvent systems, particularly in drug formulation and reaction chemistry.

Principle: A qualitative assessment of solubility is performed by observing the dissolution of a small amount of the solute in a given solvent.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Selection of solvents (e.g., water, ethanol, methanol, chloroform, ethyl acetate, hexane)

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is classified as soluble.

-

If the solid remains, the compound is classified as insoluble or sparingly soluble.

-

Repeat the procedure with a range of solvents of varying polarities.

Synthesis Overview

This compound is typically synthesized via a Claisen condensation reaction. [3] Reaction: The synthesis involves the reaction of cyclopropyl methyl ketone with an acetate source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide or sodium hydride. [3][4] General Procedure:

-

A solution of cyclopropyl methyl ketone is added to a suspension of a strong base (e.g., sodium ethoxide) in a suitable aprotic solvent (e.g., ethyl acetate or THF) under an inert atmosphere (e.g., nitrogen). [3][4]2. The reaction mixture is stirred, and the progress is monitored.

-

Upon completion, the reaction is quenched, and the product is isolated through an aqueous workup and extraction with an organic solvent. [3]4. The crude product is then purified, typically by distillation under reduced pressure or column chromatography. [3]

Caption: Synthesis of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Summary:

-

Harmful if swallowed.

-

May cause skin and eye irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data, spectroscopic information, and standardized experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these properties is fundamental to the successful and safe utilization of this important synthetic intermediate. As research into the applications of this compound continues to expand, this compilation of its physical characteristics will serve as a reliable reference for future innovation.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 21573-10-4. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-butane-1,3-dione. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-1,3-butanedione

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 1-cyclopropyl-1,3-butanedione, a valuable β-diketone intermediate in the synthesis of pharmaceuticals and agrochemicals. The primary focus is on the widely employed Claisen condensation, with a detailed exploration of the reaction mechanism, experimental protocols, and potential variations. Additionally, this guide discusses the synthesis of the key precursor, cyclopropyl methyl ketone, and presents a thorough compilation of the physicochemical and spectroscopic data for the target compound. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound, with the CAS number 21573-10-4, is a dicarbonyl compound featuring a unique cyclopropyl moiety.[1][2] This structural feature imparts specific chemical properties and biological activities to molecules that incorporate it. As a β-diketone, it exists in a tautomeric equilibrium between the diketo and enol forms, which influences its reactivity and chelating properties.[3] The cyclopropyl group, a strained three-membered ring, is a bioisostere for various functional groups and can enhance the metabolic stability and binding affinity of drug candidates. Consequently, this compound serves as a crucial building block in the synthesis of a range of bioactive molecules.[1]

Primary Synthetic Route: Claisen Condensation

The most prevalent and well-documented method for the synthesis of this compound is the Claisen condensation of cyclopropyl methyl ketone with an acetylating agent, typically ethyl acetate.[4] This reaction involves the formation of a new carbon-carbon bond between the α-carbon of the ketone and the carbonyl carbon of the ester.

Mechanistic Insights into the Claisen Condensation

The Claisen condensation proceeds through a series of well-defined steps, driven by the formation of a highly stabilized enolate of the resulting β-diketone.[5][6] The mechanism, illustrated below, is fundamental to understanding the reaction's requirements and potential side reactions.

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

The key steps are:

-

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of cyclopropyl methyl ketone, forming a nucleophilic enolate.[7]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl acetate, leading to a tetrahedral intermediate.[1]

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-diketone.[6]

-

Deprotonation of the Product: The newly formed β-diketone is more acidic than the starting ketone and the alcohol byproduct. The alkoxide base deprotonates the product to form a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force for the reaction.[5]

-

Protonation: An acidic workup is required to protonate the enolate and yield the final neutral this compound.[4]

Experimental Protocols

Two detailed protocols for the Claisen condensation are presented below, utilizing different bases.

Protocol 1: Synthesis using Sodium Ethoxide

This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[4]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound using sodium ethoxide.

Step-by-Step Methodology:

-

To a stirred solution of 8.4 g (0.1 mol) of cyclopropyl methyl ketone in 100 mL of ethyl acetate under a nitrogen atmosphere, add dropwise 39 mL (0.1 mol) of a 21 wt% solution of sodium ethoxide in absolute ethanol.

-

Fit the flask with a condenser and a Dean-Stark trap and heat the mixture.

-

Remove the ethanol by azeotropic distillation, adding more ethyl acetate as needed.

-

After approximately three hours, when the temperature of the distillate reaches 75°C, allow the reaction to cool and stand overnight.

-

Collect the precipitated white solid by filtration.

-

Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.

-

Extract the aqueous solution three times with ethyl ether.

-

Wash the ethyl acetate filtrate from step 5 with water, acidify with 10% aqueous hydrochloric acid, and extract with ethyl ether.

-

Combine all ether extracts, dry over magnesium sulfate, and filter.

-

Remove the solvents by rotary evaporation to yield this compound as an oil. The reported purity by GC analysis is approximately 75%.[4]

Protocol 2: Synthesis using Sodium Hydride

This variation employs sodium hydride, a stronger base, which can offer advantages in terms of reaction time and yield.[1]

Step-by-Step Methodology:

-

Wash sodium hydride (60% dispersion in oil, 0.95 g, 23.8 mmol) several times with pentane and suspend it in 18 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

To this suspension, add ethyl acetate (2.3 mL, 23.5 mmol) and a few drops of ethanol.

-

Add a solution of cyclopropyl methyl ketone (1.0 g, 11.9 mmol) in 5 mL of anhydrous THF dropwise with stirring, maintaining the reaction temperature below 20°C using an ice bath.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ether and water.

-

Separate the aqueous phase and wash it with ether.

-

Acidify the aqueous solution to pH 2 with 2N hydrochloric acid.

-

Extract the acidified aqueous solution three times with ether.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to give the product. The reported yield is 47%.[1]

Comparison of Protocols

| Parameter | Protocol 1 (Sodium Ethoxide) | Protocol 2 (Sodium Hydride) |

| Base | Sodium ethoxide | Sodium hydride |

| Solvent | Ethyl acetate / Ethanol | Tetrahydrofuran |

| Reaction Temperature | Reflux (azeotropic distillation) | Below 20°C |

| Work-up | Filtration and extraction | Partitioning and extraction |

| Reported Yield | Not explicitly stated, but 3.5 g of 75% pure product obtained from 0.1 mol starting material | 47% |

| Safety Considerations | Sodium ethoxide is corrosive and flammable. | Sodium hydride is highly flammable and reacts violently with water. |

Synthesis of the Precursor: Cyclopropyl Methyl Ketone

The availability of high-purity cyclopropyl methyl ketone is crucial for the successful synthesis of the target dione. Several methods for its preparation have been reported, with the cyclization of 5-chloro-2-pentanone being a common and efficient route.

Synthesis from 5-Chloro-2-pentanone

This method involves the intramolecular cyclization of 5-chloro-2-pentanone using a strong base.

Reaction Scheme: 5-Chloro-2-pentanone --(NaOH, H₂O)--> Cyclopropyl methyl ketone

Step-by-Step Methodology:

-

Prepare a solution of 180 g (4.5 moles) of sodium hydroxide pellets in 180 mL of water in a 2-L three-necked flask equipped with a stirrer and a reflux condenser.

-

Over 15-20 minutes, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution.

-

If the reaction does not start boiling during the addition, gently heat the flask to initiate boiling and continue for 1 hour.

-

Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction mixture.

-

Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of cyclopropyl methyl ketone.

-

Extract the aqueous layer with two 150-mL portions of ether.

-

Combine the ether extracts and the ketone layer and dry over calcium chloride.

-

Remove the ether by distillation and then fractionally distill the residue to obtain pure cyclopropyl methyl ketone.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in further synthetic applications.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 21573-10-4 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [2][8] |

| Molecular Weight | 126.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/oil | [4][8] |

| Boiling Point | 68-70 °C at 12 Torr | [8] |

| Density | ~1.10 g/cm³ (predicted) | [8] |

| Flash Point | 70.1 °C | [6] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The spectrum shows a mixture of keto and enol tautomers.[6]

-

Keto form (δ, ppm): 3.69 (s, 2H), 2.25 (s, 3H), 1.71-1.55 (m, 1H), 1.17-1.07 (m, 2H), 0.99-0.83 (m, 2H).

-

Enol form (δ, ppm): 5.61 (s, 1H), 2.02 (s, 3H), 1.71-1.55 (m, 1H), 1.17-1.07 (m, 2H), 0.99-0.83 (m, 2H).

Conclusion

The synthesis of this compound is most reliably achieved through the Claisen condensation of cyclopropyl methyl ketone and ethyl acetate. This guide has provided a detailed examination of this method, including a step-by-step mechanistic breakdown, two distinct experimental protocols with different bases, and a comparative analysis. Furthermore, a robust method for the synthesis of the necessary precursor, cyclopropyl methyl ketone, has been outlined. The compiled physicochemical and spectroscopic data serve as a valuable reference for the characterization of the final product. For researchers and professionals in organic synthesis, this guide offers a solid foundation for the preparation and utilization of this important cyclopropyl-containing building block.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. How will you prepare acetone from Acetyl chloride ? [allen.in]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-1,3-butanedione

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-cyclopropyl-1,3-butanedione, a β-diketone of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural and electronic properties of this molecule as elucidated by modern spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a field-proven perspective on experimental design and data interpretation.

Introduction: The Structural Dichotomy of this compound

This compound (molecular formula: C₇H₁₀O₂, molecular weight: 126.15 g/mol ) is a fascinating molecule that embodies the structural dynamism inherent in β-dicarbonyl compounds.[1][2][3] Its most salient feature is the existence of a keto-enol tautomerism, a dynamic equilibrium between the diketo form and the more stable enol form.[4][5] This equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's reactivity, polarity, and biological activity. The enol tautomer is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, a phenomenon that is readily observable through various spectroscopic methods.[6][7] Understanding and quantifying this tautomeric equilibrium is paramount for any application of this compound.

This guide will systematically dissect the spectroscopic signature of this compound, providing the necessary tools for its unambiguous identification and characterization. While experimental spectra for the title compound are not uniformly available in the public domain, we will leverage predicted data and the spectra of the closely related analog, cyclopropyl methyl ketone, to illustrate the core spectroscopic principles and the characteristic signals of the crucial cyclopropyl ketone moiety.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomerism

Proton NMR spectroscopy is arguably the most powerful tool for investigating the keto-enol tautomerism of this compound.[4][8] The slow rate of interconversion between the keto and enol forms on the NMR timescale allows for the simultaneous observation and quantification of both tautomers in solution.[5]

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound in chloroform-d (CDCl₃) clearly illustrates the presence of both the keto and enol tautomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Assignment (Keto Form) | Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclopropyl H | 0.83 - 0.99 | m | 2H |

| Cyclopropyl H | 1.07 - 1.17 | m | 2H |

| Cyclopropyl CH | 1.55 - 1.71 | m | 1H |

| Methyl H (CH₃) | 2.25 | s | 3H |

| Methylene H (CH₂) | 3.69 | s | 2H |

| Assignment (Enol Form) | Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclopropyl H | 0.83 - 0.99 | m | 2H |

| Cyclopropyl H | 1.07 - 1.17 | m | 2H |

| Cyclopropyl CH | 1.55 - 1.71 | m | 1H |

| Methyl H (CH₃) | 2.02 | s | 3H |

| Vinylic H (=CH) | 5.61 | s | 1H |

| Enolic OH | ~15-17 (broad s) | br s | 1H |

Causality Behind the Chemical Shifts:

-

Keto Form: The methylene protons (-CH₂-) at 3.69 ppm are deshielded due to their position between two electron-withdrawing carbonyl groups. The methyl protons (-CH₃) at 2.25 ppm are in a typical ketone environment. The cyclopropyl protons appear in the characteristic upfield region due to the ring's anisotropic effect.

-

Enol Form: The most striking feature is the disappearance of the methylene signal and the appearance of a vinylic proton signal (-CH=) at 5.61 ppm, confirming the presence of the C=C double bond in the enol tautomer. The methyl group in the enol form (2.02 ppm) is slightly shielded compared to the keto form due to the delocalization of electron density in the conjugated system. A very broad signal, characteristic of the intramolecularly hydrogen-bonded enolic proton, is expected far downfield (typically 15-17 ppm). The signals for the cyclopropyl group are expected to be similar in both tautomers, though subtle differences may exist.

The relative integration of the signals for the keto and enol forms allows for the determination of the equilibrium constant (K_eq = [enol]/[keto]) in a given solvent.[8] This equilibrium is known to be solvent-dependent, with more polar solvents generally favoring the more polar keto tautomer.[5]

Experimental Protocol for ¹H NMR Analysis

-

Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆). The use of a dilute solution is crucial to minimize intermolecular hydrogen bonding which can complicate the spectrum.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for quantifying minor tautomers.

-

Set the spectral width to encompass the expected chemical shift range, including the downfield enolic proton.

-

-

Data Processing and Analysis:

-

Process the raw data with appropriate apodization and Fourier transformation.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the methylene protons of the keto form and the vinylic proton of the enol form.

-

Calculate the molar ratio of the two tautomers from the integral values, remembering to account for the number of protons each signal represents.

-

Caption: Keto-Enol Tautomerism and Key ¹H NMR Signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides direct information about the carbon framework of the molecule. Due to the lack of readily available experimental ¹³C NMR data for this compound, we will analyze the spectrum of cyclopropyl methyl ketone as a proxy for the characteristic signals of the cyclopropyl ketone moiety.

¹³C NMR Data and Interpretation of Cyclopropyl Methyl Ketone

Table 2: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Cyclopropyl Methyl Ketone

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~208 |

| Methyl (CH₃) | ~28 |

| Cyclopropyl CH | ~18 |

| Cyclopropyl CH₂ | ~10 |

Expertise in Interpretation:

-

The carbonyl carbon at ~208 ppm is highly deshielded, which is characteristic of a ketone.

-

The methyl carbon appears at a typical upfield position for an aliphatic group attached to a carbonyl.

-

The cyclopropyl methine (CH) and methylene (CH₂) carbons are found at remarkably high field positions (~18 and ~10 ppm, respectively), a hallmark of the strained three-membered ring.

For this compound, we would expect to see distinct sets of signals for the keto and enol forms, reflecting the different electronic environments of the carbons in each tautomer.

-

Keto Form: Two distinct carbonyl signals would be present, one for the cyclopropyl ketone and one for the acetyl group. A methylene carbon signal would also be observed.

-

Enol Form: The carbonyl signals would be shifted due to conjugation. The methylene carbon signal would be absent, replaced by signals for the vinylic carbons (C=C).

Experimental Protocol for ¹³C NMR Analysis

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg/mL) of the compound in a deuterated solvent as for ¹H NMR.

-

Instrument Setup:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon, simplifying the spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration, if quantitative analysis is desired.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Standard processing techniques are applied as with ¹H NMR.

Caption: Expected ¹³C NMR signals for the tautomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the case of this compound, IR spectroscopy provides clear evidence for the presence of the carbonyl groups and the existence of the keto-enol tautomerism.

IR Spectral Data and Interpretation

As with ¹³C NMR, we will use the IR spectrum of cyclopropyl methyl ketone to illustrate the characteristic absorptions of the cyclopropyl ketone functionality.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Cyclopropyl Ketones

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1690 - 1715 | Strong |

| C-H Stretch (Cyclopropyl) | ~3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Authoritative Grounding:

-

The strong absorption in the region of 1690-1715 cm⁻¹ is the most prominent feature and is diagnostic for the C=O stretching vibration of a ketone conjugated with a cyclopropyl ring.[9]

-

The C-H stretching vibrations of the cyclopropyl ring are typically observed at slightly higher wavenumbers (~3100 cm⁻¹) than those of saturated aliphatic C-H bonds.

For this compound, the IR spectrum would be a composite of the absorptions from both the keto and enol tautomers.

-

Keto Form: A strong C=O stretching band around 1710-1730 cm⁻¹.

-

Enol Form: A broad O-H stretching band (due to the intramolecular hydrogen bond) from 2500-3200 cm⁻¹, a C=O stretching band (conjugated) at a lower frequency (around 1640 cm⁻¹), and a C=C stretching band around 1580 cm⁻¹. The presence of these distinct bands for the enol form provides compelling evidence for tautomerism.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the neat liquid can be analyzed directly. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be prepared and analyzed in a liquid cell.

-

Instrument Setup:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Caption: Key IR vibrational modes for the tautomers.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 126, corresponding to its molecular weight.[1] The fragmentation pattern will be influenced by the presence of the two carbonyl groups and the cyclopropyl ring.

To illustrate a plausible fragmentation pathway for the cyclopropyl ketone moiety, we can examine the mass spectrum of cyclopropyl methyl ketone.

Table 4: Major Fragments in the Mass Spectrum of Cyclopropyl Methyl Ketone

| m/z | Proposed Fragment |

| 84 | [M]⁺ (Molecular Ion) |

| 69 | [M - CH₃]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

| 41 | [C₃H₅]⁺ (Cyclopropyl or allyl cation) |

Trustworthiness of Fragmentation Analysis:

-

The molecular ion peak at m/z 84 confirms the molecular weight of cyclopropyl methyl ketone.

-

The loss of a methyl radical (15 Da) to give a peak at m/z 69 is a common fragmentation for methyl ketones.

-

The intense peak at m/z 43 corresponds to the stable acylium ion, [CH₃CO]⁺.

-

The peak at m/z 41 can be attributed to the cyclopropyl cation or its rearranged, more stable isomer, the allyl cation.

For this compound, we can anticipate fragmentation pathways involving the loss of the acetyl group, the cyclopropyl group, and rearrangements characteristic of β-diketones.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

Use a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC separates the components of the sample before they enter the MS. This is particularly useful for analyzing the purity of the sample.

-

Use a suitable GC column (e.g., a nonpolar column like DB-5) and a temperature program that allows for the elution of the compound.

-

The MS is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Analysis: The mass spectrum of the eluting compound is recorded and analyzed for its molecular ion and fragmentation pattern.

Caption: Plausible MS fragmentation of this compound.

Conclusion

References

-

The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-butane-1,3-dione. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024). 1-cyclopropylbutane-1,3-dione. Retrieved from [Link]

-

Zhang, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 14(8), 1465-1475. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Kovács, A., et al. (2021). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Molecules, 26(16), 4993. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Zhang, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Mash, E. A., et al. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2738–2744. Retrieved from [Link]

-

de la Pradilla, R. F., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3123. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Retrieved from [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7026. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved from [Link]

Sources

- 1. 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclopropylbutane-1,3-dione | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications | Pharmaceuticals | MDPI [mdpi.com]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

1H NMR analysis of 1-Cyclopropyl-1,3-butanedione

An In-Depth Technical Guide to the ¹H NMR Analysis of 1-Cyclopropyl-1,3-butanedione

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. As a β-diketone, this molecule presents a classic case of keto-enol tautomerism, a phenomenon that profoundly influences its NMR spectrum and chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and quantitative analysis. We will delve into the theoretical underpinnings of the tautomeric equilibrium, provide a detailed interpretation of the spectral features for both tautomers, outline a robust experimental protocol, and demonstrate how to perform quantitative analysis of the keto-enol ratio.

Introduction: The Structural Nuances of a β-Diketone

This compound is a fascinating molecule for spectroscopic analysis due to its dual structural motifs: a strained cyclopropyl ring and a flexible β-dicarbonyl system. The latter functionality enables the molecule to exist as a dynamic equilibrium between two constitutional isomers: a diketo form and a more stable, conjugated enol form.[1][2] This interconversion, known as keto-enol tautomerism, is fundamental to the molecule's chemistry.

The equilibrium is typically slow on the NMR timescale, meaning that instead of observing averaged signals, distinct sets of resonances for both the keto and enol forms can be identified and quantified in the same spectrum.[2][3] Understanding this equilibrium is critical, as the reactivity, chelating ability, and biological activity of the molecule are dependent on the predominant tautomeric form. ¹H NMR spectroscopy is the preeminent analytical tool for investigating this phenomenon in solution.[3][4]

The Keto-Enol Tautomerism

The equilibrium between the diketo and enol tautomers is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.[5][6] For most β-diketones, the enol form is significantly stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond, making it the major species in non-polar solvents.[2][7]

Figure 1: Keto-Enol tautomeric equilibrium in this compound.

Spectral Interpretation: Assigning the Resonances

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is a superposition of signals from both the keto and enol tautomers. The following assignments are based on established chemical shift principles and predicted spectral data.[8][9][10]

The Enol Tautomer (Major Species)

The enol form benefits from conjugation and a strong intramolecular hydrogen bond, typically making it the predominant form.

-

Enolic OH (Hₑ): A highly deshielded, often broad singlet appearing far downfield, typically in the δ 15-17 ppm range. This significant downfield shift is characteristic of a proton involved in a strong intramolecular hydrogen bond.[2]

-

Vinylic CH (Hₐ): A sharp singlet around δ 5.61 ppm .[8] Its appearance in this region is a definitive marker for the enol tautomer, analogous to the vinyl proton in acetylacetone which resonates around 5.5 ppm.[11]

-

Methyl CH₃ (Hբ): A sharp singlet at approximately δ 2.02 ppm .[8] This methyl group is attached to the C=C double bond of the enol system.

-

Cyclopropyl CH (Hₔ): A multiplet expected between δ 1.55 - 1.71 ppm .[8] This proton is adjacent to the carbonyl group.

-

Cyclopropyl CH₂ (Hբ, Hբ'): Two sets of multiplets in the upfield region, expected between δ 0.83 - 1.17 ppm .[8] The protons on the cyclopropyl ring are diastereotopic and couple with each other (geminal coupling) and with the methine proton (vicinal coupling), leading to complex splitting patterns.[12]

The Keto Tautomer (Minor Species)

-

Methylene CH₂ (Hₐ): A sharp singlet located at δ 3.69 ppm .[8] These protons are situated between two electron-withdrawing carbonyl groups, resulting in a significant downfield shift. This signal is a key indicator of the keto form.

-

Methyl CH₃ (Hբ): A sharp singlet around δ 2.25 ppm .[8] These α-protons are deshielded by the adjacent carbonyl group.[9]

-

Cyclopropyl CH (Hₑ): A multiplet expected in a similar region to its enol counterpart, between δ 1.55 - 1.71 ppm .[8]

-

Cyclopropyl CH₂ (Hₔ, Hₔ'): Multiplets also found in the upfield region between δ 0.83 - 1.17 ppm .[8] These signals often overlap with the cyclopropyl signals from the enol form, which can complicate analysis.

Data Summary Table

| Proton Assignment | Tautomer | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Enolic OH | Enol | ~15-17 | broad singlet |

| Vinylic CH | Enol | 5.61[8] | singlet |

| Methylene CH₂ | Keto | 3.69[8] | singlet |

| Methyl CH₃ | Keto | 2.25[8] | singlet |

| Methyl CH₃ | Enol | 2.02[8] | singlet |

| Cyclopropyl CH | Both | 1.55 - 1.71[8] | multiplet |

| Cyclopropyl CH₂ | Both | 0.83 - 1.17[8] | multiplet |

Experimental Protocol for ¹H NMR Analysis

This section provides a standardized workflow for acquiring high-quality ¹H NMR data for this compound.

Causality in Experimental Design

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice as it is a non-polar aprotic solvent that readily dissolves the analyte and has minimal interaction, providing a spectrum representative of the intrinsic equilibrium. The choice of solvent is critical, as polarity can shift the keto-enol equilibrium.[6]

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) because it is chemically inert, volatile (easy to remove), and its single sharp resonance does not overlap with most analyte signals.[13]

-

Concentration: A concentration of 5-10 mg/mL is typically sufficient. The causality here is to ensure a good signal-to-noise ratio without promoting intermolecular interactions that could perturb the natural tautomeric equilibrium.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Add a small amount of TMS (typically included in the solvent by the manufacturer).

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Data Acquisition (Using a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard single-pulse parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integrate all relevant peaks.

-

Figure 2: Standard workflow for ¹H NMR analysis of this compound.

Quantitative Analysis of the Tautomeric Ratio

The keto-enol equilibrium constant (Kₑₙₒₗ) can be readily determined from the integrated areas of non-overlapping signals unique to each tautomer.[14] The most reliable signals for this purpose are the vinylic CH of the enol form (Hₐ, δ ~5.61 ppm, 1H) and the methylene CH₂ of the keto form (Hₐ, δ ~3.69 ppm, 2H).

The molar ratio is calculated as follows:

-

Integral (Enol): Let this be Iₑₙₒₗ, corresponding to the peak at δ 5.61 ppm. Since this peak represents one proton, it is a direct measure of the relative enol concentration.

-

Integral (Keto): Let this be Iₖₑₜₒ, corresponding to the peak at δ 3.69 ppm. Since this peak represents two protons, the relative keto concentration is proportional to Iₖₑₜₒ / 2.

The percentage of each tautomer can be calculated:

-

% Enol = [ Iₑₙₒₗ / (Iₑₙₒₗ + (Iₖₑₜₒ / 2)) ] × 100

-

% Keto = [ (Iₖₑₜₒ / 2) / (Iₑₙₒₗ + (Iₖₑₜₒ / 2)) ] × 100

The equilibrium constant is then:

-

Kₑₙₒₗ = [Enol] / [Keto] = % Enol / % Keto

Conclusion

¹H NMR spectroscopy provides an elegant and powerful method for the complete structural and quantitative analysis of this compound. By understanding the principles of keto-enol tautomerism and the characteristic chemical shifts of the protons in each form, researchers can confidently assign the spectrum and determine the tautomeric ratio in solution. The detailed protocol provided herein offers a self-validating system for obtaining reproducible and high-fidelity data, essential for applications in synthetic chemistry, material science, and drug discovery.

References

-

Lintvedt, R. L., & Holtzclaw, H. F. (1966). Proton Magnetic Resonance Study of β-Diketones and Its Application to Thermodynamic Formation Constants of Various β-Diketone Metal Chelates. Inorganic Chemistry, 5(2), 239–243. [Link]

-

Lintvedt, R. L., & Holtzclaw, H. F. (1964). Proton Magnetic Resonance Study of β-Diketones. Journal of the American Chemical Society, 86(11), 2105–2109. [Link]

-

iChemical. (n.d.). This compound, CAS No. 21573-10-4. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of this compound. Retrieved from [Link]

-

Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

AZoM. (2015). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. Retrieved from [Link]

-

Nanalysis Corp. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]

-

Hansen, P. E., & Spirtovic-Sestic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7069. [Link]

-

OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

-

Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements in Solutions of Acetylacetone: The Effect of Solvent Interactions on the Tautomeric Equilibrium. Canadian Journal of Chemistry, 35(11), 1351-1363. [Link]

-

Hansen, P. E. (2018). 1H NMR spectrum of acetylacetone. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H chemical shifts for cyclopropyl protons. Retrieved from [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]

-

Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Indian Institute of Chemical Technology. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Wang, Z., et al. (2024). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Li, R., et al. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]

-

Li, R., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

-

Chemchart. (n.d.). This compound (21573-10-4). Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-butane-1,3-dione. Retrieved from [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1434–1436. [Link]

Sources

- 1. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, CAS No. 21573-10-4 - iChemical [ichemical.com]

- 9. Ketones | OpenOChem Learn [learn.openochem.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Acetylacetone(123-54-6) 1H NMR [m.chemicalbook.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

In-Depth Technical Guide to the FT-IR Spectrum of 1-Cyclopropyl-1,3-butanedione

Introduction

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-cyclopropyl-1,3-butanedione. As a β-diketone, this compound (C7H10O2) presents a fascinating case study in molecular spectroscopy due to the interplay of its constituent functional groups: a cyclopropyl ring and two carbonyl groups.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of its FT-IR spectrum, provide a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the spectral features, all grounded in established scientific principles.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4][5] By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint," revealing the presence of specific functional groups and offering insights into molecular structure.[6][7] For a molecule like this compound, FT-IR is indispensable for confirming its synthesis, assessing its purity, and understanding its chemical behavior.

A critical aspect of β-diketones is their existence in a tautomeric equilibrium between the diketo form and one or more enol forms.[8][9][10] This equilibrium is sensitive to factors such as solvent and temperature and significantly influences the compound's FT-IR spectrum.[9][10] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, leading to characteristic shifts in the vibrational frequencies of the carbonyl and hydroxyl groups.[10][11][12][13]

Theoretical Framework: Predicting the FT-IR Spectrum

The structure of this compound dictates the vibrational modes that will be active in its FT-IR spectrum. The primary functional groups to consider are the carbonyl (C=O) groups of the diketone, the C-H bonds of the cyclopropyl ring and methyl group, and the C-C bonds within the skeleton.

Keto-Enol Tautomerism and its Spectroscopic Implications

This compound can exist in equilibrium between its diketo form and its enol tautomer. This dynamic equilibrium is crucial to understanding its FT-IR spectrum.

Caption: Keto-enol tautomerism of this compound.

In the diketo form , we anticipate two distinct carbonyl stretching vibrations. However, due to coupling effects, these may appear as a single, potentially broadened, strong absorption band. For saturated aliphatic ketones, this C=O stretch typically appears around 1715 cm⁻¹.[14][15]

In the enol form , the molecule features a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and a remaining carbonyl group. The presence of an intramolecular hydrogen bond in the enol form will cause the -OH stretching vibration to appear as a broad band, typically in the 3200-2500 cm⁻¹ region. The C=O stretching frequency in the enol tautomer is lowered due to conjugation with the C=C bond and the influence of the hydrogen bond, appearing in the 1650-1700 cm⁻¹ range.[8] The C=C stretching vibration is expected in the 1680-1640 cm⁻¹ region.[15]

Characteristic Vibrational Modes

A summary of the expected vibrational frequencies for this compound is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Cyclopropyl C-H | Stretching | ~3080 - 3040 | Typically appear at slightly higher wavenumbers than alkane C-H stretches.[16] |

| Alkyl C-H | Stretching | ~2990 - 2850 | From the methyl and methylene groups.[17] |

| Carbonyl (C=O) | Stretching (Keto form) | ~1715 | Strong, sharp absorption.[14][15] |

| Carbonyl (C=O) | Stretching (Enol form) | ~1685 - 1666 | Lowered frequency due to conjugation.[14] |

| C=C | Stretching (Enol form) | ~1680 - 1640 | Moderate intensity.[15] |

| -CH₂- | Deformation (Cyclopropyl) | ~1480 - 1440 | Scissoring or bending vibrations.[16] |

| C-C-C | Stretching (Ketone) | ~1230 - 1100 | Asymmetric stretch of the carbons alpha to the carbonyl.[18] |

| Cyclopropyl Ring | Skeletal Vibrations | ~1020 - 1000 | Characteristic "breathing" modes of the ring.[16] |

| O-H | Stretching (Enol form) | ~3200 - 2500 | Broad absorption due to intramolecular hydrogen bonding. |

Experimental Protocol: Acquiring the FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of this compound, the Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample preparation requirements and suitability for liquid or solid samples.[19][20][21][22]

Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: this compound (solid or liquid).[2]

-

Solvent: Isopropyl alcohol for cleaning the ATR crystal.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropyl alcohol. Allow the crystal to air dry completely.

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place, collect a background spectrum. This spectrum will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.[20]

-

The background scan is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of this compound directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made by applying gentle pressure with the built-in press.[20]

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking.

-

Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding molecular vibrations.[23]

-

Caption: Experimental workflow for ATR-FT-IR analysis.

Interpretation of a Representative FT-IR Spectrum

The following is a detailed interpretation of a typical FT-IR spectrum of this compound, taking into account the likely presence of both keto and enol tautomers.

-

~3080 cm⁻¹: A weak to medium absorption in this region can be attributed to the C-H stretching vibrations of the cyclopropyl ring.[16]

-

~2950 cm⁻¹: This sharp absorption corresponds to the C-H stretching vibrations of the methyl group.[17]

-

~1715 cm⁻¹: A strong, sharp peak indicative of the C=O stretching vibration of the diketo tautomer.[14][15][24] The presence of this peak confirms that a significant portion of the compound exists in the keto form.

-

~1680 cm⁻¹: A strong absorption that can be assigned to the C=O stretch of the enol tautomer, which is at a lower frequency due to conjugation and intramolecular hydrogen bonding.[8][25]

-

~1600 cm⁻¹: A medium intensity band corresponding to the C=C stretching vibration of the enol form.

-

~1450 cm⁻¹: This absorption is likely due to the scissoring (bending) vibrations of the -CH₂- groups in the cyclopropyl ring.[16]

-

~1360 cm⁻¹: A characteristic absorption for the symmetric bending of the C-H bonds in the methyl group.

-

~1180 cm⁻¹: This peak can be attributed to the asymmetric C-C-C stretching vibration of the ketone skeleton.[18]

-

~1020 cm⁻¹: A characteristic absorption associated with the skeletal vibrations or "ring breathing" of the cyclopropyl group.[16]

The broadness of the carbonyl absorption region is a strong indicator of the keto-enol equilibrium, with overlapping peaks from both tautomers. The relative intensities of the peaks at ~1715 cm⁻¹ and ~1680 cm⁻¹ can provide a qualitative assessment of the equilibrium position under the conditions of the measurement.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information, clearly revealing the presence of its key functional groups. The spectrum is characteristically complex due to the keto-enol tautomerism inherent to β-diketones. A thorough understanding of the expected vibrational frequencies for both the keto and enol forms, coupled with a robust experimental protocol such as ATR-FT-IR, allows for a confident and detailed interpretation of the spectrum. This guide provides the foundational knowledge and practical steps necessary for researchers and scientists to effectively utilize FT-IR spectroscopy in the analysis of this compound and related compounds.

References

- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Vertex AI Search.

- Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent.

- Principles and Applications of Fourier Transform Infra-red (FTIR) Process Analysis. (n.d.). Semantic Scholar.

- How to Interpret FTIR Results: A Beginner's Guide. (2025). Technology Networks.

- Principles of FTIR Spectroscopy. (n.d.). MSU Chemistry.

- FTIR spectroscopy - principles and applications. (n.d.).

- IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary.

- 1-Cyclopropyl-butane-1,3-dione. (n.d.). PubChem.

- IR Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.).

- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC.

- FTIR-

- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo.

- The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.

- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.

- Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.

- Ketone infrared spectra. (n.d.). Chemistry.

- This compound. (2024). ChemBK.

- Fourier Transform Infrared Spectroscopy (FTIR). (n.d.).

- 1-Cyclopropylbutane-1,3-dione. (n.d.). CymitQuimica.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Spectroscopy of Aldehydes and Ketones. (2021). Chemistry LibreTexts.

- An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1,3-Cyclopentanedione. (n.d.). Benchchem.

- Keto–Enol Tautomerism. (n.d.). Fiveable.

- infrared spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry.

- β-diketones compounds exist mainly in 2 forms in equilibrium. (n.d.). Unknown Source.

- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.

- Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube.

- Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.

Sources

- 1. 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Cyclopropylbutane-1,3-dione | CymitQuimica [cymitquimica.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 21. mt.com [mt.com]

- 22. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 23. azooptics.com [azooptics.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

Mass spectrometry fragmentation of 1-Cyclopropyl-1,3-butanedione

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropyl-1,3-butanedione

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (MW: 126.15 g/mol , Formula: C₇H₁₀O₂).[1][2] As a molecule possessing both a strained cyclopropyl ring and a reactive β-diketone functional group, its fragmentation under mass spectrometric conditions is complex and diagnostically significant. This document delineates the primary fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. We will propose mechanisms for the formation of key fragment ions, supported by established principles of organic mass spectrometry. This guide is intended for researchers and analytical scientists in drug development and chemical analysis, providing them with the foundational knowledge to identify and characterize this and structurally related compounds.

Introduction: The Structural Context

This compound is a β-diketone characterized by a terminal acetyl group and a cyclopropyl ketone moiety. The inherent chemical properties of these two functional groups dictate its behavior upon ionization.

-

β-Diketone Moiety: β-Diketones exist in a dynamic equilibrium between their diketo and enol tautomers.[3] This tautomerism is a critical consideration, as the fragmentation may initiate from either form, potentially leading to different product ions. The acidic methylene protons situated between the two carbonyls also make this molecule amenable to deprotonation in negative-ion ESI.

-

Cyclopropyl Ketone Moiety: The three-membered cyclopropyl ring is sterically strained. Upon ionization, this strain can be released through ring-opening reactions, which present unique fragmentation pathways alongside standard ketone cleavages.

Understanding the interplay between these structural features is paramount for the accurate interpretation of the mass spectrum.

Electron Ionization (EI) Fragmentation Analysis